molecular formula C11H17N5O B7076453 N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine

N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine

Cat. No.: B7076453
M. Wt: 235.29 g/mol
InChI Key: RWQIZKWDWDUOMV-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylamino group and an oxadiazole moiety

Properties

IUPAC Name

N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-4-5-9-12-11(17-14-9)8-15(2)10-6-7-16(3)13-10/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQIZKWDWDUOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN(C)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Alkylation of Pyrazole: The pyrazole ring is alkylated using an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling Reaction: The oxadiazole derivative is then coupled with the alkylated pyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with potential loss of the oxadiazole ring.

    Substitution: Formation of substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agrochemicals: Explored as a potential pesticide or herbicide due to its bioactive properties.

    Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interfering with cellular signaling pathways, leading to the desired biological effect, such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine
  • N,1-dimethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine

Uniqueness

N,1-dimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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